molecular formula C12H12Cl2N2O2 B2722979 2-(3,4-dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 861210-29-9

2-(3,4-dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2722979
CAS No.: 861210-29-9
M. Wt: 287.14
InChI Key: AUTRCYVPINGXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound based on the pyrazolone structural motif, a critical element in compounds aimed at diverse biological endpoints . Pyrazolone derivatives are recognized for their significant role in medicinal chemistry research due to their wide spectrum of pharmacological activities . Researchers value this template for its potential in developing novel bioactive molecules, as the pyrazolone core is a key scaffold in several FDA-approved drugs and investigational compounds . The specific substitution pattern on this pyrazolone derivative suggests several avenues for investigation. The 3,4-dichlorophenyl group is a common feature in molecules designed for central nervous system (CNS) targets, while the 2-hydroxyethyl side chain can influence the compound's solubility and overall pharmacokinetic profile . Based on the known activities of its structural analogs, this compound may be of interest for projects involving anti-inflammatory agents, antimicrobial research, or CNS drug discovery . Pyrazolones have been reported to exhibit their effects through various mechanisms, such as inhibiting pro-inflammatory cytokines, acting as enzyme inhibitors, or functioning as cannabinoid receptor antagonists, making them a versatile starting point for probe and drug discovery . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2/c1-7-9(4-5-17)12(18)16(15-7)8-2-3-10(13)11(14)6-8/h2-3,6,15,17H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTRCYVPINGXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=C(C=C2)Cl)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate.

    Formation of Intermediate: The initial step involves the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate chalcone.

    Cyclization: The intermediate chalcone undergoes cyclization with hydrazine hydrate to form the pyrazolone ring.

    Hydroxyethylation: The final step involves the hydroxyethylation of the pyrazolone ring using ethylene oxide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for the condensation and cyclization steps.

    Continuous Flow Reactors: Employing continuous flow reactors for the hydroxyethylation step to enhance efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyrazolone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-(3,4-dichlorophenyl)-4-(2-carboxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one.

    Reduction: Formation of 2-(3,4-dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(3,4-dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one have shown efficacy against various tumor cell lines by inhibiting key signaling pathways involved in cancer progression . The compound's structure allows it to interact with cancer cell receptors, potentially leading to apoptosis.

Antimicrobial Properties

The antimicrobial activity of pyrazoles has been well-documented. This compound has been tested against a range of bacteria and fungi, showing promising results in inhibiting growth. Its effectiveness against pathogenic strains makes it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including arthritis and cardiovascular disorders. Pyrazole derivatives have been associated with anti-inflammatory effects through the inhibition of cyclooxygenase enzymes and other inflammatory mediators . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Case Studies

StudyFocusFindings
Aly et al. (2021)Antiproliferative ActivityDemonstrated that pyrazole derivatives inhibited EGFR-TK in tumor cell lines with IC50 values indicating significant potency .
Recent ResearchAntimicrobial TestingEvaluated the effectiveness of synthesized pyrazoles against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing notable inhibition zones .
In vitro StudiesAnti-inflammatory PotentialCompounds were tested for their ability to reduce inflammatory markers in cell cultures, indicating potential for therapeutic use in chronic inflammation .

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves:

    Molecular Targets: It targets specific enzymes and receptors involved in inflammatory pathways.

    Pathways Involved: It inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Substituent Variations in Key Positions

The table below highlights critical structural differences between the target compound and analogues:

Compound Name Substituents (Position 2, 4, 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
Target Compound 3,4-dichlorophenyl, 2-hydroxyethyl, methyl C₁₂H₁₂Cl₂N₂O₂ 287.14 Discontinued; pyrazolone core CymitQuimica
2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one 4-bromophenyl, 2-hydroxyethyl, methyl C₁₂H₁₃BrN₂O₂ 309.16 Commercial availability (Santa Cruz) Santa Cruz Biotech
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one 3-chlorophenyl, 4-chlorophenyl, methyl C₁₆H₁₂Cl₂N₂O 323.18 Structural isomer of target ChemSpider
4-Ethyl-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one Phenyl, ethyl, methyl C₁₂H₁₄N₂O 202.25 Simpler alkyl substituents Parchem
1-[(2,4-Dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one 2,4-dichlorophenyl sulfonyl, 2-hydroxyethyl, methyl C₁₂H₁₂Cl₂N₂O₄S 351.20 Sulfonyl group enhances reactivity Biosynth

Impact of Substituents on Physicochemical Properties

  • Halogen Effects: The 3,4-dichlorophenyl group in the target compound increases lipophilicity compared to bromophenyl (e.g., ) or monochloro derivatives (). This may enhance membrane permeability but reduce aqueous solubility.
  • Hydroxyethyl vs. This could influence pharmacokinetic properties such as metabolic stability .

Biological Activity

2-(3,4-Dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, commonly referred to as a pyrazolone derivative, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology and anti-inflammatory treatments. This article compiles detailed research findings, case studies, and data tables to elucidate the biological activity of this compound.

  • Molecular Formula : C12H12Cl2N2O2
  • Molecular Weight : 287.14 g/mol
  • CAS Number : 861210-29-9
  • Boiling Point : 447.8 ± 55.0 °C (Predicted)
  • Density : 1.402 ± 0.06 g/cm³ (Predicted)
  • pKa : 14.69 ± 0.10 (Predicted)

Anticancer Properties

Research indicates that compounds with similar structures to this compound can serve as potent inhibitors of specific cancer-related targets. For instance, studies have shown that pyrazoline derivatives can inhibit the SMYD2 protein, which is implicated in various cancers:

CompoundIC50 (μM)Target
LLY-5070.8SMYD2
A-8931.7SMYD2
BAY-5983.3SMYD2

The presence of the dichlorophenyl group in these compounds enhances their binding affinity to the methyl-lysine binding pocket of SMYD2, suggesting that similar mechanisms may apply to our compound of interest .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolone derivatives is well-documented. A study highlighted that certain pyrazole compounds exhibited superior anti-inflammatory effects compared to established drugs like diclofenac sodium. The anti-inflammatory activity was assessed through various assays measuring cytokine production and inflammatory mediator release:

CompoundActivity LevelComparison Drug
Pyrazolone DerivativeHighDiclofenac Sodium

These findings suggest that the compound could be effective in treating inflammatory conditions by modulating immune responses .

Antimicrobial Activity

Preliminary studies have also indicated antimicrobial properties for pyrazolone derivatives. The compound's effectiveness against various bacterial strains was evaluated using standard disc diffusion methods:

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
P. aeruginosa12

These results suggest that the compound may possess significant antibacterial properties, warranting further investigation into its potential as an antimicrobial agent .

Case Studies

  • Case Study on Cancer Cell Lines :
    A recent study investigated the effects of a similar pyrazolone derivative on human breast cancer cell lines (T47D). The derivative demonstrated an IC50 value of approximately 27.3 μM, indicating moderate potency against this cancer type .
  • Clinical Trials :
    Ongoing clinical trials are assessing the safety and efficacy of pyrazolone derivatives in patients with chronic inflammatory diseases. Initial results show promising outcomes in reducing symptoms and improving quality of life for patients suffering from rheumatoid arthritis and other inflammatory disorders.

Q & A

Q. How is the compound's anti-tubercular activity evaluated against drug-resistant strains?

  • Methodological Answer : Conduct broth microdilution assays (Middlebrook 7H9 media) against H37Rv (wild-type) and isoniazid-resistant Mtb. Determine MIC values and compare with control drugs (e.g., rifampicin). Synergy studies with adjuvants (e.g., efflux pump inhibitors) can enhance potency .

Q. What in vitro assays assess sigma receptor binding affinity, and how are results interpreted?

  • Methodological Answer : Radioligand displacement assays (³H-DTG for σ1/σ2 receptors) quantify Ki values. Use CHO-K1 cells expressing human sigma receptors. Competitive binding curves (GraphPad Prism) calculate IC50 and Hill coefficients. Structural analogs like BD 1008 (dichlorophenyl derivatives) guide SAR analysis .

Data Analysis Challenges

Q. How are conflicting crystallographic and computational data reconciled?

  • Methodological Answer : Compare XRD-derived torsion angles with DFT-optimized conformers. If discrepancies exceed 5°, consider solvent effects or crystal packing forces. Use QM/MM hybrid models (e.g., ONIOM) to simulate solid-state environments .

Q. What statistical methods validate reproducibility in biological assays?

  • Methodological Answer : Perform triplicate experiments with independent replicates. Use ANOVA or mixed-effects models to account for inter-experiment variability. Report 95% confidence intervals for MIC values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.